Aflatoxin G1

Beschreibung

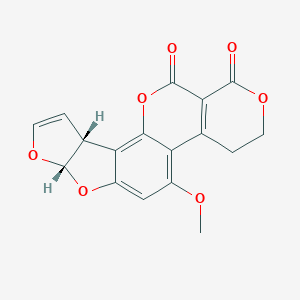

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Ability of aflatoxin B1, aflatoxin B2, & aflatoxin G1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds. Aflatoxin g1 induced a rapid macrosegregation of the fibrillar & granular portions of the hepatocyte nucleolus. In vitro studies with human liver indicate that the major catalyst involved in the bioactivation of the hepato-carcinogen aflatoxin B1 to its genotoxic 2,3-epoxide derivative is cytochrome P-450NF, a previously characterized protein that also catalyzes the oxidation of nifedipine and other dihydropyridines, quinidine, macrolide antibiotics, various steroids, and other compounds. ...Cytochrome p-450NF or a closely related protein also appears to be the major catalyst involved in the activation of aflatoxin G1 and sterigmatocystin, the latter compound being more genotoxic than aflatoxin B1 in these systems. Several drugs and conditions are known to influence the levels and activity of cytochrome p-450NF in human liver, and the activity of the enzyme can be estimated by noninvasive assays. These findings provide a test system for the hypothesis that a specific human disease state (liver cancer) is linked to the level of oxidative metabolism in populations in which aflatoxin ingestion is high. Aflatoxin B1, aflatoxin G1 & aflatoxin G2 inhibited incorporation of (14)carbon labeled orotic acid into the RNA of rat liver slices at toxin concentrations of 100 umole/3 mL. Respective percent inhibitions were approx 90, 40, & 20. Aflatoxin B1, 20 umole/3 mL, aflatoxin G1, 150 umole/3 mL, & aflatoxin G2, 230 umole/3 mL inhibited the incorporation of (14)carbon labeled dl-leucine into proteins of rat liver slices by 32%, 35%, & 38%, respectively. Phagocytosis, intracellular killing of Candida albicans, and superoxide production by rat peritoneal macrophages exposed to aflatoxins B1, B2, G1, G2, B2a, and M1 at several times and concn were analyzed to evaluate the intensity of a depressive effect for each mycotoxin. All aflatoxins used at very low concn had a depressive effect on the functions of macrophages. The biggest impairment of phagocytosis, intracellular killing, and spontaneous superoxide production was observed in macrophages exposed to aflatoxins B1 and M1. Among the toxic aflatoxins, aflatoxins B1 and G1 are the most biologically active, but other derivatives also exhibit carcinogenicity. Aflatoxin B1 requires metabolic activation by the cytochrome p450 dependent mixed-function oxidase to be converted to the reactive 2,3-epoxide, the ultimate carcinogen. The aflatoxins, eg, aflatoxin B1, are genotoxic carcinogens and the reactive metabolites react with DNA. The major adduct formed with DNA in intracellular reactions is formed from the 2-position of aflatoxin B1 and the N-7 position of guanine in DNA. |

|---|---|

CAS-Nummer |

1165-39-5 |

Molekularformel |

C17H12O7 |

Molekulargewicht |

328.27 g/mol |

IUPAC-Name |

(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |

InChI |

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1 |

InChI-Schlüssel |

XWIYFDMXXLINPU-WNWIJWBNSA-N |

SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Isomerische SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |

Kanonische SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |

Color/Form |

Crystals ... exhibits green fluorescence |

melting_point |

245 °C |

Andere CAS-Nummern |

1165-39-5 |

Physikalische Beschreibung |

Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] |

Piktogramme |

Acute Toxic; Health Hazard |

Haltbarkeit |

Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation. |

Löslichkeit |

Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide |

Synonyme |

(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione |

Dampfdruck |

5.86X10-11 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Aflatoxin G1 Biosynthesis and Fungal Molecular Genetics

Producer Fungal Species and Aflatoxin G1 Chemotype Diversity

This compound (AFG1), along with its dihydro derivative aflatoxin G2, belongs to the G-group of aflatoxins, distinguished by their greenish-blue fluorescence under ultraviolet light. nih.gov The production of G-group aflatoxins is a characteristic trait of specific fungal species within the Aspergillus section Flavi. While Aspergillus flavus is a well-known producer of B-group aflatoxins (AFB1 and AFB2), it typically does not produce AFG1. nih.govmdpi.org The primary producers of both B- and G-group aflatoxins are Aspergillus parasiticus and Aspergillus nomius. nih.govmdpi.orgallenpress.com

The diversity in aflatoxin chemotypes—specifically, the ability to produce B-group toxins only versus both B- and G-group toxins—is rooted in the genetic makeup of the fungal strains. nih.gov Strains capable of synthesizing AFG1 possess a complete and functional set of genes within the aflatoxin biosynthetic cluster that are absent or non-functional in B-group-only producers. nih.govnih.gov

Genetic Basis for this compound Production in Aspergillus parasiticus and Related Species

The capacity of Aspergillus parasiticus to produce this compound is directly linked to the presence and expression of a specific subset of genes within the aflatoxin gene cluster. nih.gov This cluster, a 75-kb region of DNA, contains the approximately 30 genes required for the entire aflatoxin biosynthetic pathway. mdpi.comresearchgate.net The key genetic determinants for G-group aflatoxin synthesis that are present in A. parasiticus but absent or truncated in most A. flavus strains are primarily located at the 5' end of the cluster. nih.govnih.gov

Studies have identified several genes as essential for AFG1 production, including aflU (also known as cypA), aflF (related to norB), and nadA. nih.govmdpi.commdpi.com The presence of functional copies of these genes enables the complex enzymatic reactions that convert a common precursor into the characteristic lactone ring structure of the G-group aflatoxins. nih.govmdpi.org

Comparative Genomics of this compound and B1 Producing Strains

Comparative genomic analyses between A. parasiticus (a B- and G-group producer) and A. flavus (typically a B-group-only producer) have been instrumental in elucidating the genetic divergence responsible for the different aflatoxin profiles. nih.govnih.gov The primary difference lies in a deletion of approximately 0.8 to 2.2 kb at the 5' end of the aflatoxin gene cluster in A. flavus. nih.govnih.gov This deletion encompasses the intergenic region and parts of the coding sequences of the cypA (aflU) and norB genes. nih.govusda.gov

This compound Biosynthetic Pathway Elucidation

The biosynthesis of this compound is a complex, multi-step enzymatic process that branches off from the Aflatoxin B1 pathway. The final stages of the pathway, which lead to the formation of the G-group aflatoxins, begin with the precursor O-methylsterigmatocystin (OMST). nih.govasm.orgreviberoammicol.com

Identification and Characterization of this compound-Specific Biosynthesis Genes (e.g., aflU, aflF, nadA, cypA)

Research has identified and characterized several genes that are specifically required for the synthesis of this compound. These genes encode the enzymes that catalyze the final, critical steps in the AFG1 biosynthetic pathway.

| Gene Name(s) | Encoded Enzyme | Function in AFG1 Biosynthesis |

| aflU / cypA | Cytochrome P450 monooxygenase | Catalyzes an essential oxidation step in the conversion of an intermediate derived from OMST, leading to the formation of the G-group aflatoxin structure. nih.govmdpi.orgmdpi.com Its disruption prevents AFG1 production. nih.gov |

| aflF / norB | Aryl alcohol dehydrogenase | Involved in an oxidation step in the pathway. mdpi.org It is homologous to another gene in the cluster, norA. nih.gov |

| nadA | OYE-FMN binding domain reductase | Performs a reduction step on an intermediate in the AFG1 pathway. mdpi.org Disruption of this gene leads to the accumulation of a 386 Da AFG1 precursor. mdpi.org |

Insertional disruption of the cypA gene in A. parasiticus has been shown to abolish the production of G-group aflatoxins without affecting the synthesis of B-group aflatoxins, confirming its critical role in the G-group-specific pathway. nih.govusda.gov Similarly, studies on nadA and norB mutants have demonstrated their involvement in the intricate oxidation and reduction reactions that finalize the formation of AFG1. mdpi.org

Enzymatic Steps and Intermediate Metabolites in this compound Formation

The conversion of O-methylsterigmatocystin (OMST) to this compound is not a single reaction but a series of enzymatic steps involving several intermediate metabolites. The process is initiated by the same enzyme that acts on OMST in the AFB1 pathway, OrdA. mdpi.orgnih.govasm.org

Initial Oxidation: The cytochrome P450 monooxygenase, OrdA, oxidizes OMST. mdpi.org

Second Oxidation: The intermediate from the OrdA reaction is then oxidized by the CypA (AflU) cytochrome P450 monooxygenase. This step is unique to the G-group pathway. nih.govmdpi.org This sequential oxidation is predicted to result in a 386 Da precursor. mdpi.org

Reduction: The OYE-FMN binding domain reductase encoded by nadA catalyzes the reduction of this precursor. mdpi.org

Final Oxidation: The resulting 362 Da alcohol intermediate is then oxidized by the aryl alcohol dehydrogenase encoded by norB to form this compound. mdpi.org

Cell-free system experiments using A. parasiticus extracts have demonstrated the enzymatic conversion of OMST to AFG1 in the presence of NADPH. nih.govasm.org These experiments also suggested the involvement of at least three distinct enzyme activities in this conversion: a cytochrome P-450 monooxygenase (the OrdA gene product), an unstable microsome enzyme, and a 220-kDa cytosol protein. nih.govasm.org

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like that of other aflatoxins, is tightly regulated at the genetic level. The expression of the structural genes in the aflatoxin cluster, including those specific to AFG1 production, is controlled by regulatory genes located within the cluster itself. nih.govresearchgate.netmdpi.com

The primary transcriptional activator is the AflR protein, encoded by the aflR gene. nih.govmdpi.com AflR is a zinc-cluster DNA-binding protein that binds to the promoter regions of most of the aflatoxin structural genes, thereby activating their transcription. nih.gov The deletion or disruption of aflR results in the shutdown of the entire aflatoxin biosynthetic pathway. mdpi.com

Adjacent to aflR is another regulatory gene, aflS (also known as aflJ). nih.govmdpi.com While its exact function is not fully elucidated, AflS is thought to act as a transcriptional co-activator, interacting with AflR to modulate the expression of the pathway genes. nih.gov Disruption of aflS leads to a significant reduction in the transcription of several aflatoxin genes and a loss of aflatoxin production. nih.gov

The ratio of aflS to aflR expression may also play a role in determining the relative amounts of Aflatoxin B1 and G1 produced. researchgate.net Some research suggests that higher aflS:aflR expression ratios, influenced by environmental factors like temperature, correspond with increased this compound production, while lower ratios favor Aflatoxin B1 synthesis. researchgate.net This indicates a complex interplay of regulatory factors in determining the final aflatoxin chemotype.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The synthesis of this compound is governed by a series of regulatory elements that control the transcription of biosynthetic genes and subsequent processing of their messenger RNA (mRNA) transcripts.

Transcriptional Regulation: At the heart of transcriptional control is the aflatoxin gene cluster, which contains the pathway-specific transcription factor gene, aflR. The AflR protein is essential for activating the expression of most structural genes within the cluster. nih.gov Its activity is modulated by another protein encoded by the adjacent gene, aflS (also known as aflJ). nih.gov While AflR binds to the promoter regions of other aflatoxin genes to drive their transcription, AflS is thought to act as a transcriptional enhancer or co-activator. nih.gov Disruption of aflS in Aspergillus parasiticus leads to a significant reduction in the expression of several aflatoxin pathway genes. nih.gov In addition to these pathway-specific factors, global regulatory genes such as veA also play a role, integrating environmental signals to control secondary metabolism, including aflatoxin production. mdpi.com

Post-Transcriptional Regulation: A significant mechanism of post-transcriptional control is RNA silencing, also known as RNA interference (RNAi). This process can suppress gene expression by targeting specific mRNA molecules for degradation. Research has demonstrated that RNAi can be harnessed to control aflatoxin production. By introducing double-stranded RNA (dsRNA) molecules designed to target the mRNA of key aflatoxin biosynthesis genes, scientists can effectively "silence" them. For instance, targeting the aflD (nor-1) gene, an early structural gene in the pathway, with small interfering RNAs (siRNAs) has been shown to significantly decrease its mRNA levels and consequently inhibit aflatoxin production in both A. flavus and A. parasiticus. nih.gov This approach, known as Host-Induced Gene Silencing (HIGS), has been successfully applied in transgenic maize to suppress fungal genes like aflP (omtA), thereby reducing aflatoxin contamination. frontiersin.orgmdpi.com

Influence of Environmental and Abiotic Factors on Gene Expression

The expression of aflatoxin biosynthesis genes is not constant but is heavily influenced by external conditions. Abiotic factors such as temperature and water activity (aw) are critical determinants of both fungal growth and toxin production. semanticscholar.org

Research has shown a differential effect of temperature on the biosynthesis of Aflatoxin B1 versus G1. This difference appears to be linked to the expression profiles of the regulatory genes aflR and aflS. Studies on Aspergillus parasiticus have revealed that the ratio of aflS to aflR gene expression varies with temperature. Higher ratios of aflS:aflR expression, observed at temperatures between 20–30°C, correlate with the preferential production of this compound. Conversely, lower ratios at temperatures above 30°C are associated with Aflatoxin B1 synthesis. oup.com This suggests that temperature acts as a key regulatory switch, modulating the expression of the primary regulators to control which type of aflatoxin is predominantly produced. Water activity has also been identified as a key parameter for G1 biosynthesis. semanticscholar.org

Table 1: Influence of Temperature on Regulatory Gene Expression and Aflatoxin Type

| Temperature Range | aflS:aflR Expression Ratio | Predominant Aflatoxin Produced |

|---|---|---|

| 20°C - 30°C | High | This compound |

| >30°C | Low | Aflatoxin B1 |

Application of Omics Technologies in this compound Biosynthesis Research

The advent of "omics" technologies has revolutionized the study of aflatoxin biosynthesis, allowing for a holistic view of the genetic and molecular processes involved. These high-throughput methods provide comprehensive datasets that offer deep insights into the mechanisms of this compound production.

Genomic Profiling for this compound Production Potential

Genomic analysis is a powerful tool for predicting whether a particular fungal strain has the capability to produce this compound. The key difference between species that produce both B- and G-group aflatoxins (like A. parasiticus) and those that only produce B-group aflatoxins (like most A. flavus strains) lies within their aflatoxin gene clusters. nih.gov Comparative genomics has revealed that A. flavus is missing portions of two critical genes, cypA and norB, which are present in A. parasiticus. nih.govusda.gov The cypA gene encodes a cytochrome P450 monooxygenase that is absolutely required for the formation of G-group aflatoxins. usda.govscilit.com Gene disruption experiments have confirmed that inactivating cypA in A. parasiticus eliminates its ability to produce this compound and G2, without affecting B1 and B2 production. usda.gov Therefore, genomic profiling to detect the presence and integrity of the cypA and other G-specific genes like nadA can serve as a reliable molecular marker to determine the potential for this compound production. nih.govscispace.com

Transcriptomic Analysis of Gene Expression During this compound Synthesis

Transcriptomics, the study of the complete set of RNA transcripts, provides a dynamic snapshot of gene activity under specific conditions. Using techniques like RNA-Seq and microarrays, researchers can quantify the expression levels of all genes in the aflatoxin cluster simultaneously. oup.comoup.com These analyses have confirmed that the expression of aflatoxin biosynthetic genes is tightly regulated by environmental factors. For example, transcriptomic studies have shown that most genes in the cluster are highly upregulated at 30°C (a condition conducive to aflatoxin production) but are not expressed at 37°C. oup.com This powerful approach allows scientists to identify which genes are switched on during this compound synthesis and how their expression levels change in response to different environmental stimuli, providing a deeper understanding of the regulatory network. semanticscholar.orgnih.gov

Proteomic Studies on Enzymes Catalyzing this compound Formation

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of this compound, proteomic analyses help identify and quantify the enzymes directly responsible for catalyzing the biosynthetic reactions. By comparing the protein profiles of high- and low-aflatoxin-producing fungal strains, scientists can pinpoint enzymes whose abundance correlates with toxin synthesis. nih.gov For example, quantitative proteomic analysis has revealed that proteins involved in the biosynthesis of secondary metabolites are significantly up-regulated in high-yield strains. nih.gov Specific enzymes crucial for G1 formation, such as the cypA-encoded cytochrome P450 monooxygenase and the nadA-encoded reductase, are key targets for proteomic investigation. usda.govnih.gov These studies provide direct evidence of the enzymatic machinery at work and can uncover post-translational modifications that may regulate enzyme activity. nih.gov

Metabolomic Approaches for Pathway Intermediate Identification and Flux Analysis

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites within a biological system. This technology is invaluable for elucidating the this compound biosynthetic pathway by identifying its precursor and intermediate compounds. mdpi.comnih.gov By analyzing the metabolic profiles of wild-type fungi and mutant strains where specific pathway genes have been disrupted, researchers can identify the accumulation of specific intermediates. nih.gov For example, disruption of the nadA gene in A. parasiticus leads to the accumulation of a precursor with a mass of 386 Da, which is a key intermediate in the conversion of O-methylsterigmatocystin to this compound. nih.gov Metabolomic studies can also be used for flux analysis, which measures the rate of metabolic reactions, providing a dynamic understanding of how intermediates are processed through the pathway en route to the final this compound molecule.

Molecular Mechanisms of Aflatoxin G1 Interaction and Cellular Bioreactivity

Aflatoxin G1 Metabolic Activation Pathways

The biotransformation of this compound is a critical prerequisite for its carcinogenic activity. This process is primarily mediated by enzyme systems that convert the relatively inert parent molecule into a highly reactive electrophilic intermediate.

Role of Cytochrome P450 Enzymes in this compound Bioactivation

The metabolic activation of AFG1 is principally carried out by the Cytochrome P450 (CYP450) superfamily of enzymes, which are involved in the metabolism of a wide range of xenobiotics. scirp.org While multiple CYP450 isoforms are capable of metabolizing aflatoxins, specific enzymes show high efficiency for AFG1. Research has identified Cytochrome P450 2A13 (CYP2A13), an extrahepatic enzyme predominantly expressed in the human respiratory system, as being particularly efficient in the metabolic activation of AFG1. nih.govresearchgate.netspringermedizin.de Studies using human bronchial epithelial cells engineered to express CYP2A13 have demonstrated that this enzyme mediates AFG1-induced cytotoxicity and DNA damage. nih.govspringermedizin.de The involvement of CYP2A13 in AFG1 metabolism highlights a potential mechanism for the adverse effects of this toxin in respiratory tissues. nih.gov Similar to Aflatoxin B1 (AFB1), it is believed that CYP450 enzymes in the liver, such as those from the CYP1A, CYP3A families, are also involved in the bioactivation of AFG1. rupahealth.comscirp.orgnih.gov

Formation and Reactivity of this compound Epoxide Intermediates

The bioactivation of AFG1 by CYP450 enzymes results in the formation of a highly reactive electrophilic intermediate, the this compound-8,9-epoxide. rupahealth.commdpi.com This epoxidation occurs at the 8,9-double bond in the terminal furan (B31954) ring of the AFG1 molecule. mdpi.com The resulting epoxide is a potent mutagen, capable of reacting with nucleophilic sites on cellular macromolecules. mdpi.com While the epoxide of AFG1 is chemically reactive, studies comparing it to the epoxide of Aflatoxin B1 have suggested potential differences in reactivity or formation rates, which may contribute to the observed lower carcinogenic potency of AFG1. nih.gov The formation of this epoxide is a crucial step, as it is the primary species responsible for covalently binding to and damaging cellular components like DNA and proteins. rupahealth.com

This compound-Macromolecule Adduct Formation and Characterization

Once formed, the reactive AFG1 epoxide can covalently bind to various cellular macromolecules, leading to the formation of adducts. These adducts disrupt normal cellular processes and are considered key events in the initiation of carcinogenesis.

Covalent Binding to Deoxyribonucleic Acid (DNA) and Ribosomal RNA

The electrophilic AFG1 epoxide readily targets and forms covalent bonds with nucleic acids. nih.govresearchgate.net In vivo studies in rats have shown that AFG1 binds to both DNA and ribosomal RNA (rRNA) in the liver and kidneys, although the binding levels are generally lower than those observed for Aflatoxin B1. nih.gov For both mycotoxins, a greater amount of the compound was found to be bound to nucleic acids than to protein. nih.gov The binding to DNA is of particular significance as it can lead to mutations and genomic instability. rupahealth.com Aflatoxins are known to interact with nucleic acids through both non-covalent, reversible binding and irreversible covalent binding that requires metabolic activation. scirp.orgresearchgate.net

Structural Characterization of this compound-DNA Adducts (e.g., trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1)

The primary site of covalent attachment of the AFG1 epoxide on DNA is the N7 position of guanine (B1146940) residues. nih.gov The major DNA adduct formed has been structurally characterized as trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1 . nih.gov This structure is analogous to the primary DNA adduct formed by Aflatoxin B1. nih.govnih.gov The formation of this specific adduct is a critical lesion, which, if not repaired, can lead to G to T transversion mutations during DNA replication, a hallmark of aflatoxin-induced carcinogenesis. researchgate.net The characterization of this adduct has been crucial for understanding the precise molecular interactions that underpin the genotoxicity of AFG1. nih.gov

Table 1: Comparative Binding of Radiolabeled Aflatoxins in Rat Liver

| Compound | Binding to DNA (ng/mg) | Binding to rRNA (ng/mg) | Binding to Protein (ng/mg) |

| [¹⁴C]Aflatoxin B1 | 40 | 15 | 7 |

| [¹⁴C]this compound | 10 | 7 | 1 |

| Data derived from in vivo studies in rats, 2 hours after intraperitoneal injection. nih.gov |

Formation of this compound-Protein Adducts (e.g., this compound-Albumin Adduct)

In addition to nucleic acids, the AFG1 epoxide can also bind to proteins, forming protein adducts. nih.gov A significant target for this binding is serum albumin, a major protein in blood plasma. nih.govoup.com An this compound-albumin adduct has been identified and characterized in rats exposed to AFG1. nih.govoup.com The adduct, identified as AFG1-lysine after enzymatic digestion of the albumin, forms through the covalent binding of AFG1 to lysine (B10760008) residues on the protein. mdpi.comnih.govoup.com The formation of AFG1-albumin adducts has been shown to have a linear dose-response relationship in rats. nih.govoup.com However, the levels of AFG1-albumin adducts are lower compared to those formed by equivalent doses of Aflatoxin B1. nih.govoup.com While AFG1-albumin adducts have been characterized in animal models, they have not yet been reported in humans. mdpi.com

Table 2: Comparison of Aflatoxin-Albumin Adduct Levels in Rats

| Aflatoxin | Measurement Method | Adduct Level Relative to AFB1 |

| This compound | Immunoassay | 5.7-fold lower |

| This compound | HPLC-Fluorescence | 2.8-fold lower |

| Data reflects adduct levels in rats following equivalent single dose exposures. nih.govoup.com |

Quantitative Comparison of this compound and Aflatoxin B1 Macromolecular Adduct Levels

This compound (AFG1) and Aflatoxin B1 (AFB1) are both mycotoxins produced by certain species of Aspergillus fungi and are known to form covalent adducts with cellular macromolecules like DNA, RNA, and proteins. However, quantitative comparisons consistently demonstrate that AFB1 exhibits a greater propensity for forming these adducts than AFG1.

Studies comparing the binding of radiolabeled AFG1 and AFB1 to macromolecules in rat liver and kidney have shown that the levels of AFG1 bound to DNA and ribosomal RNA are lower in both organs compared to AFB1. nih.gov For both mycotoxins, a greater amount was bound to nucleic acids than to protein. nih.gov Two hours after injection, the amount of AFB1 bound to liver DNA and protein was significantly higher than that of AFG1. nih.gov Specifically, the figures for AFB1 were 40 ng and 151 ng/mg for DNA and protein respectively, while for AFG1, the respective figures were 10, 7, and 1 ng/mg. nih.gov

In vitro studies using microsomal activation also confirmed that less AFG1 binds to exogenous DNA compared to AFB1. nih.gov This difference in adduct formation is not attributed to a disparity in the chemical reactivity of their respective epoxide forms, which are the ultimate electrophilic species. nih.gov Chemical activation studies have shown similar amounts of AFG1 and AFB1 are converted to their epoxides and bind to DNA. nih.gov The major DNA adduct formed by AFG1 has been identified as trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1, which is structurally similar to the major adduct formed by AFB1. nih.gov

The variation in the carcinogenicity of these aflatoxins is linked to the intercellular differences in the levels of DNA adducts they form. scirp.org While both AFG1 and AFB1 are capable of binding to DNA and inducing chromosomal aberrations, AFB1 is considered the more potent carcinogen due to its higher level of DNA adduct formation. scirp.orgmaljnutr.org.my The lower lipophilicity of AFG1 compared to AFB1 may be a contributing factor to its weaker carcinogenicity. nih.gov

Research examining the genotoxicity of these compounds in bacterial systems has also provided insights. Human liver microsomal cytochrome P-450NF was found to oxidize AFB1, AFG1, and sterigmatocystin (B1681140) (STG) to form guanyl-N7 adducts in the order of AFB1 > STG > AFG1. nih.gov However, the biological response, such as the induction of SOS repair, followed a different order (STG > AFB1 > AFG1), indicating that the guanyl-N7 adduct from AFG1 has intrinsically lower biological activity per molecule. nih.gov

| Aflatoxin | Macromolecule Binding (in vivo, rat liver) | DNA Adduct Formation (in vitro, microsomal activation) | Guanyl-N7 Adduct Formation (human liver microsomes) | Genotoxic Response (umu response) |

|---|---|---|---|---|

| Aflatoxin B1 (AFB1) | Higher | Higher | Higher than AFG1 | Higher than AFG1 |

| This compound (AFG1) | Lower | Lower | Lower than AFB1 | Lower than AFB1 |

Cellular and Subcellular Responses to this compound Exposure

Perturbation of Nucleic Acid Synthesis and Function (e.g., RNA Polymerase Inhibition)

This compound is known to disrupt the synthesis and function of nucleic acids, a key mechanism of its toxicity. Both AFG1 and its counterpart, AFB1, inhibit the synthesis of RNA and protein in rat liver slices. nih.govnih.gov The degree of this inhibitory action is directly proportional to the extent of their interaction with DNA. nih.govnih.gov This suggests that the toxicity of these aflatoxins is dependent on their ability to bind to DNA. nih.govnih.gov

Specifically, aflatoxins have been shown to block RNA polymerase, an essential enzyme for transcription. scirp.org This inhibition of RNA polymerase activity is a primary reason for the impairment of protein synthesis. scirp.org The activated forms of aflatoxins can bind to DNA, forming adducts that interfere with the transcription process. scirp.org Studies have shown that aflatoxins, including AFG1, can interact with purine (B94841) and pyrimidine (B1678525) nucleosides, leading to the formation of adducts with DNA and RNA, which in turn impairs protein synthesis. scirp.org Research has demonstrated that AFG1 can inhibit RNA synthesis, and this effect is linked to its interaction with DNA-dependent RNA polymerase activity. scirp.org

Induction of Oxidative Stress and Generation of Reactive Oxygen Species

Exposure to this compound can induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govoncotarget.com This is a significant contributor to its cellular toxicity. Studies have shown that AFG1 increases the production of ROS, which can lead to DNA double-strand breaks. nih.gov The generation of ROS is considered a key mechanism in the cell damage induced by AFG1. nih.gov

In human alveolar type II cells (A549 cell line), AFG1 was found to induce oxidative stress by increasing ROS generation. nih.gov This oxidative stress, in turn, leads to DNA damage and triggers apoptosis. nih.gov The apoptotic process initiated by AFG1-induced ROS involves the activation of the JNK and p38 signaling pathways. nih.gov The use of an antioxidant, N-acetyl-l-cysteine (NAC), was shown to reduce ROS generation and subsequent DNA damage and apoptosis, confirming the central role of oxidative stress in AFG1's mode of action. nih.gov

The production of ROS is not unique to AFG1 among mycotoxins; other mycotoxins like satratoxin H and T-2 toxin also induce apoptosis through ROS-mediated activation of MAPK pathways. oncotarget.com The metabolic processes of aflatoxins, mediated by cytochrome P450 enzymes, can generate ROS alongside their epoxide metabolites. e-jarb.org This overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to damage of crucial cellular components like lipids, proteins, and DNA. nih.govmdpi.com

| Cellular Event | Observation | Associated Signaling Pathway | Reference |

|---|---|---|---|

| ROS Generation | Increased | - | nih.gov |

| DNA Damage | DNA double-strand breaks | - | nih.gov |

| Apoptosis | Triggered | ROS-mediated JNK and p38 pathways | nih.gov |

Interaction with Mitochondrial DNA and Disruption of Mitochondrial Function

This compound, like other aflatoxins, can interact with mitochondrial DNA (mtDNA) and disrupt mitochondrial function. The reactive epoxide metabolite of aflatoxins preferentially binds to mtDNA compared to nuclear DNA. scirp.org This binding can lead to the formation of adducts and mutations in mtDNA, which can have severe consequences for the cell. scirp.org

The damage to mtDNA can hinder the production of ATP, the cell's primary energy currency, by disrupting the electron transport chain and FAD/NAD-linked enzymatic functions. scirp.org This disruption of mitochondrial energy production can lead to increased cell death (apoptosis). scirp.org Aflatoxins can also cause ultrastructural changes in mitochondria. scirp.org The damage to mitochondria caused by aflatoxins may also play a role in the aging process. scirp.org Furthermore, aflatoxins can disrupt the structure and function of mitochondria in brain cells, impeding oxidative phosphorylation and leading to their apoptosis. mdpi.com

Influence on Cell Cycle Progression (e.g., Mitotic, G1, G2, S Phases)

This compound has been shown to influence cell cycle progression, a critical process for cell growth and division. The reactive epoxide form of aflatoxins can affect all phases of the cell cycle, including the mitotic (M) phase, the growth phases (G1 and G2), and the DNA synthesis (S) phase. scirp.orgsemanticscholar.org Disruption of these checkpoints can lead to uncontrolled cell proliferation and carcinogenesis. scirp.org

Studies have demonstrated that aflatoxins can cause cell cycle arrest at different phases. For example, exposure to aflatoxins can lead to a prolongation of the G1 and G2 phases of the cell cycle and a significant decrease in the S phase. researchgate.net In some cell lines, aflatoxin treatment causes an accumulation of cells in the S phase, while in others, it leads to an arrest in the G1 and G2 phases. oup.com

Research on plants has also shown that AFG1 can decrease the mitotic index and increase the frequency of chromosomal abnormalities. sinica.edu.tw Specifically, AFG1 was found to cause C-mitosis, chromosomal stickiness, and anaphase and telophase bridges. sinica.edu.tw The extent of aflatoxin binding to DNA and the resulting damage can affect the synthesis of various proteins involved in regulating the cell cycle, such as p53, cyclins, and cyclin-dependent kinases (CDKs), which can ultimately influence the decision between cell survival and apoptosis. scirp.org

Activation of Specific Intracellular Signaling Pathways (e.g., Pregnane X Receptor (PXR), TNF-α)

This compound (AFG1) exerts a portion of its toxic effects through the modulation of specific intracellular signaling pathways, notably involving the Pregnane X Receptor (PXR) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

Pregnane X Receptor (PXR) Activation:

The Pregnane X Receptor is a nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances. Research has demonstrated that AFG1, along with other aflatoxins like B1 and M1, can activate PXR. wikipedia.org This activation is a key mechanism in the cellular response to aflatoxin exposure.

Upon activation by AFG1, PXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, thereby upregulating their transcription. wikipedia.org A significant target of PXR activation by aflatoxins is the gene encoding for Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in the metabolism of a wide range of xenobiotics, including the aflatoxins themselves. wikipedia.orgmdpi.com Studies have shown that exposure to aflatoxins, including G1, leads to increased expression of CYP3A4 mRNA and enhanced PXR protein occupancy on the CYP3A4 promoter. wikipedia.org This PXR-mediated induction of metabolizing enzymes represents a complex cellular feedback loop, as the same enzymes can be responsible for both the detoxification and the bioactivation of aflatoxins into more toxic intermediates. nih.gov

TNF-α Signaling Pathway:

This compound has been shown to induce a potent inflammatory response, a critical component of which is the upregulation of Tumor Necrosis Factor-alpha (TNF-α). nih.govscirp.org This cytokine plays a central role in initiating and sustaining inflammation. Studies on lung epithelial cells have revealed that AFG1 exposure leads to TNF-α-dependent chronic lung inflammation. nih.govmdpi.com

The mechanism involves AFG1 stimulating various cells, including alveolar macrophages, to produce and release TNF-α. mdpi.comup.ac.za This increase in TNF-α then acts on surrounding cells, such as alveolar type II epithelial cells, triggering a cascade of inflammatory events. nih.govscirp.org A key consequence of this TNF-α signaling is the upregulation of another cytochrome P450 enzyme, CYP2A13, in lung cells. nih.gov This is significant because CYP2A13 is involved in the metabolic activation of AFG1, leading to enhanced DNA damage within these cells. nih.govmaljnutr.org.my The process is mediated through the NF-κB pathway, which is activated by TNF-α and subsequently drives the increased expression of CYP2A13. nih.govup.ac.za Therefore, AFG1 creates a damaging feedback loop where it induces TNF-α, which in turn enhances the very metabolic machinery that potentiates AFG1's own genotoxic effects. nih.govscirp.org

Molecular Basis of Genotoxic Potential (comparative to AFB1)

The genotoxicity of this compound, like that of its more potent counterpart Aflatoxin B1 (AFB1), is fundamentally linked to its metabolic activation into a reactive epoxide intermediate that can form covalent adducts with cellular macromolecules, particularly DNA. nih.govnih.gov While both mycotoxins share this general mechanism, their structural differences lead to significant variations in the efficiency of this process and the biological consequences of the resulting DNA damage.

Metabolic Activation and DNA Adduct Formation:

Both AFG1 and AFB1 require bioactivation by cytochrome P450 (CYP450) enzymes to exert their genotoxic effects. nih.govconicet.gov.ar This process converts the parent compound into a highly reactive 8,9-epoxide (or 9,10-epoxide for AFG1 in older literature). scirp.orgresearchgate.net This electrophilic epoxide can then attack nucleophilic sites on DNA bases. The primary target for both aflatoxins is the N7 position of guanine, leading to the formation of the major DNA adduct, aflatoxin-N7-guanine. nih.govresearchgate.net

However, comparative studies have consistently shown that AFB1 is a more potent genotoxin than AFG1. nih.govpnas.org The rate of enzymatic oxidation by human liver microsomes to form these critical guanyl-N7 adducts is significantly higher for AFB1 than for AFG1. nih.gov In vivo studies in rats have also demonstrated that the level of DNA binding for AFG1 in the liver and kidney is considerably lower than that of AFB1. nih.gov

Structural and Reactivity Differences:

The key difference between AFB1 and AFG1 lies in their core structure: AFB1 has a pentanone ring, whereas AFG1 possesses a six-membered lactone ring. maljnutr.org.my This structural variance is believed to influence their interaction with metabolizing enzymes and the stability and reactivity of their respective epoxides. Although chemical activation studies using peracid oxidation showed similar potential for both compounds to be converted to epoxides and bind to DNA, the enzymatic activation in a biological system is less efficient for AFG1. nih.gov

Furthermore, the DNA adduct formed from AFG1, trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1, exhibits intrinsically weaker biological activity compared to the analogous adduct from AFB1. nih.govnih.gov Studies monitoring the induction of the SOS DNA repair system in bacteria found that the guanyl-N7 adduct derived from AFG1 has considerably less biological activity per molecule than the adducts from AFB1. nih.gov This suggests that even when AFG1 successfully forms an adduct with DNA, the resulting lesion is less effective at triggering mutagenic events like base substitutions or frameshift mutations compared to the AFB1-DNA adduct. nih.gov This inherent difference in the biological response to the specific, structurally distinct DNA adducts is a crucial factor in the lower carcinogenic potency of AFG1 relative to AFB1. maljnutr.org.mynih.gov

| Feature | This compound (AFG1) | Aflatoxin B1 (AFB1) |

| Metabolic Activation | Requires bioactivation by CYP450 enzymes to a reactive epoxide. nih.gov | Requires bioactivation by CYP450 enzymes to a reactive epoxide. conicet.gov.ar |

| Primary DNA Adduct | Forms trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1. nih.gov | Forms AFB1-N7-guanine adduct. researchgate.net |

| Genotoxic Potency | Less potent; lower rate of guanyl-N7 adduct formation. nih.govnih.gov | More potent; higher rate of guanyl-N7 adduct formation. nih.gov |

| Biological Activity of Adduct | Adduct has weaker biological activity, less effective at inducing mutations. nih.gov | Adduct is highly mutagenic, leading to G→T transversions. nih.gov |

| Structural Feature | Contains a six-membered lactone ring. maljnutr.org.my | Contains a pentanone ring. maljnutr.org.my |

Advanced Analytical Methodologies for Aflatoxin G1 Quantification and Detection

Chromatographic Separation and Detection Techniques for Aflatoxin G1

Chromatographic techniques form the cornerstone of this compound analysis, providing the necessary separation from complex sample matrices and enabling precise quantification. High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and thin-layer chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely adopted and robust method for the determination of this compound. lcms.czscirp.orgiaea.org This technique relies on the natural fluorescence of aflatoxins for detection. However, this compound and B1 exhibit weaker native fluorescence compared to G2 and B2, which necessitates a derivatization step to enhance their fluorescent signal, thereby improving the sensitivity of the method. lcms.czlcms.cz HPLC-FLD is frequently used for analyzing this compound in a variety of commodities, including animal feed, Brazil nuts, and dairy products. sigmaaldrich.com

The typical setup involves a reversed-phase HPLC system with a C18 column. redalyc.orglcms.cz The mobile phase often consists of a mixture of water, methanol (B129727), and acetonitrile. scirp.orgredalyc.orgmdpi.com For fluorescence detection, an excitation wavelength of around 365 nm and an emission wavelength of approximately 450 nm are commonly used. lcms.czredalyc.org The use of immunoaffinity columns (IAC) for sample cleanup prior to HPLC analysis is a common practice to selectively extract aflatoxins and remove interfering components from the sample matrix. lcms.cziaea.org

To overcome the issue of low native fluorescence of this compound, post-column derivatization (PCD) techniques are employed to enhance its fluorescence yield. lcms.cz This allows for lower detection limits. lcms.czknauer.net Common PCD methods include:

Photochemical Derivatization: This method involves irradiating the column effluent containing the separated aflatoxins with UV light (e.g., at 254 nm) using a photochemical reactor. lcms.czknauer.netwaters.com This process induces a photo-induced hydroxylation of this compound, converting it into a more intensely fluorescent product. knauer.net A significant advantage of this technique is that it does not require the addition of chemical reagents to the mobile phase. knauer.netwaters.com

Electrochemical Derivatization: This technique involves the electrochemical generation of bromine. A solution of potassium bromide and nitric acid is added post-column, and an electric current is applied to generate bromine, which then reacts with this compound to form a fluorescent derivative. lcms.cz

Chemical Derivatization with Pyridinium Hydrobromide Perbromide (PBPB): In this method, a solution of PBPB is delivered post-column to react with this compound, enhancing its fluorescence. lcms.cz

These derivatization strategies significantly improve the sensitivity and selectivity of the HPLC-FLD method for this compound determination.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Tandem Mass Spectrometry (MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is considered a state-of-the-art technique for mycotoxin analysis, including this compound. mdpi.com This method offers higher sensitivity and selectivity compared to HPLC-FLD and eliminates the need for derivatization. mdpi.comchromatographyonline.com UHPLC systems use columns with smaller particle sizes, resulting in faster analysis times and improved resolution. rsc.org

The MS/MS detector provides definitive identification and quantification based on the specific mass-to-charge ratio of the parent ion and its fragmented daughter ions. rsc.orgresearchgate.net This high degree of specificity minimizes the chances of false positives. chromatographyonline.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often used for sample preparation prior to UHPLC-MS/MS analysis of this compound in various matrices like animal feed and eggs. sigmaaldrich.comrsc.org The technique has been successfully applied to the simultaneous determination of multiple mycotoxins in a single run. rsc.orgnih.gov

Table 1: Comparison of HPLC-FLD and UHPLC-MS/MS for this compound Analysis

| Feature | HPLC-FLD | UHPLC-MS/MS |

|---|---|---|

| Principle | Separation by liquid chromatography, detection by native or enhanced fluorescence. | Separation by high-resolution liquid chromatography, detection by mass-to-charge ratio. |

| Sensitivity | Good, enhanced by derivatization. lcms.cz | Very high, often in the sub-ppb range. mdpi.com |

| Selectivity | Good, but potential for interferences. | Excellent, based on specific mass transitions. chromatographyonline.com |

| Derivatization | Often required for this compound. lcms.cz | Not required. chromatographyonline.com |

| Analysis Time | Longer run times. scirp.org | Faster run times. rsc.org |

| Confirmation | Based on retention time and fluorescence spectrum. | Definitive confirmation based on mass fragmentation patterns. rsc.org |

| Cost | Relatively lower instrument cost. | Higher instrument cost. spectroscopyonline.com |

| Common Applications | Routine monitoring in various food and feed. sigmaaldrich.com | Confirmatory analysis, multi-mycotoxin screening. rsc.orgnih.gov |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) was one of the earliest methods used for the detection of aflatoxins and is valued for its simplicity and cost-effectiveness. fao.orgscielo.br The technique involves spotting a sample extract onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel, and developing the plate in a solvent system. fao.orgtsijournals.com The separated aflatoxins are then visualized under UV light due to their fluorescent properties. fao.org While traditional TLC can sometimes yield inaccurate results, advancements have led to the development of High-Performance Thin-Layer Chromatography (HPTLC). mdpi.com

HPTLC utilizes plates with smaller particle sizes and a narrower size distribution, resulting in better resolution and sensitivity. fao.org HPTLC methods have been validated for the quantification of this compound with detection limits as low as 0.5 ppb. mdpi.comijcmas.com It is considered a reliable method for screening and quantification, especially in laboratories with limited access to more sophisticated instrumentation. ijcmas.comnih.gov

Application of Gas Chromatography (GC) and Capillary Electrophoresis (CE)

While less common than LC and TLC methods for aflatoxin analysis, Gas Chromatography (GC) and Capillary Electrophoresis (CE) have also been applied for the detection of this compound. dntb.gov.uaresearchgate.net

Gas Chromatography (GC): GC-based methods, often coupled with mass spectrometry (GC-MS), can be used for aflatoxin analysis. However, the non-volatile nature of aflatoxins typically requires a derivatization step to increase their volatility for successful separation in the gas phase. dntb.gov.uaresearchgate.net

Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. researchgate.net Micellar electrokinetic capillary chromatography (MECC), a mode of CE, has demonstrated the ability to achieve baseline separation of the four main aflatoxins (B1, B2, G1, and G2) in under 30 seconds. researchgate.net CE coupled with fluorescence detection offers a rapid and efficient alternative for aflatoxin analysis. researchgate.net

Immunological and Rapid Detection Methods for this compound

Immunological methods are based on the highly specific binding reaction between an antibody and its target antigen, in this case, this compound. These methods are often used for rapid screening of large numbers of samples. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most widely used immunological techniques for aflatoxin detection. mdpi.commdpi.com Competitive ELISA formats are particularly common for quantifying aflatoxins in various samples. mdpi.com These methods are known for their high sensitivity and specificity. mdpi.com

Other rapid methods include immunochromatographic assays, such as lateral flow devices, which provide qualitative or semi-quantitative results quickly and are suitable for on-site testing. researchgate.net Immunoaffinity columns (IACs), which contain antibodies bound to a solid support, are extensively used as a cleanup and concentration step prior to chromatographic analysis, ensuring that the final extract is clean and the analyte is enriched. lcms.cziaea.orgnih.gov

Table 2: Research Findings on Analytical Methods for this compound

| Method | Matrix | Key Findings | Reference |

|---|---|---|---|

| HPLC-FLD with PCD | Wheat | In-house validation of a method using pre-column derivatization with trifluoroacetic acid. | redalyc.org |

| HPLC-FLD with PCD | Various Foods | Post-column derivatization with PBPB or electrochemical bromination enhances fluorescence. | lcms.cz |

| HPLC-FLD | Hazelnuts | Sensitive detection without derivatization after immunoaffinity column cleanup. Achieved LOQs of 1 µg/kg for G1. | lcms.czspectroscopyonline.com |

| UHPLC-MS/MS | Eggs | A QuEChERS-based method was developed for the simultaneous determination of multiple mycotoxins, with LOQs for this compound between 3.0–15.0 μg kg−1. | rsc.org |

| UHPLC-MS/MS | Traditional Chinese Medicines | A method was developed for the simultaneous determination of six aflatoxins with recovery rates between 85.6% and 117.6%. | nih.gov |

| HPTLC | Peanuts | Developed method showed good separation with Rf values of 0.80 (B1), 0.67 (B2), 0.59 (G1), and 0.48 (G2). | tsijournals.com |

| HPTLC | Animal Feed | Validated method for Aflatoxin B1 with a limit of detection of 0.5 ppb. | ijcmas.com |

| CE | Corn | A CE method with fluorescence detection was developed as a suitable alternative to HPLC for routine analysis. | researchgate.net |

Enzyme-Linked Immunosorbent Assay (ELISA) for Screening and Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used high-throughput screening tool for mycotoxins, including this compound. demeditec.comr-biopharm.com This method is based on the principles of a competitive immunoassay. demeditec.comr-biopharm.combiopremier.com In a typical setup, microtiter plates are coated with antibodies specific to aflatoxins. r-biopharm.com When a sample extract containing aflatoxins is added to a well, along with a known quantity of an enzyme-labeled aflatoxin (conjugate), the aflatoxins from the sample and the conjugate compete for the limited number of antibody binding sites. demeditec.comr-biopharm.com The concentration of this compound is inversely proportional to the color intensity developed after the addition of a substrate; a weaker color signal indicates a higher concentration of aflatoxin in the sample. demeditec.combiopremier.com

ELISA kits are valued for their sensitivity, rapid results (often under 90 minutes), and ease of use, eliminating the need for complex equipment or extensive sample cleanup for many matrices. hygiena.com They are particularly useful for quantifying total aflatoxin (B1, B2, G1, and G2) contamination in a wide range of commodities such as cereals, nuts, spices, beer, and oils. demeditec.comhygiena.com Many commercial ELISA kits show cross-reactivity with the different types of aflatoxins, allowing for the determination of total aflatoxins. For example, one commercially available kit demonstrates a cross-reactivity of 69% for this compound. libios.fr

Table 1: Performance Characteristics of Selected Total Aflatoxin ELISA Kits

| Parameter | Demeditec Kit demeditec.com | Libios Fast Kit libios.fr | BioPremier Kit biopremier.com |

| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA |

| Limit of Detection (LOD) | 0.015 ng/mL | 0.6 ppb | 0.015 ng/mL |

| Limit of Quantification (LOQ) | 0.046 ng/mL | 2.1 - 3.7 ppb (matrix dependent) | Not Specified |

| Assay Time | ~45 minutes | 10 minutes | ~45 minutes |

| AFG1 Cross-Reactivity | Not Specified | 69% | Not Specified |

| Matrices | Cereals, beer, nuts, dry fruits, oils, chili | Cereals, beer, nuts, pistachios, etc. | Cereals, beer, nuts, dry fruits, oils, chili |

Immunoaffinity Column (IAC) Clean-up in Sample Preparation

Immunoaffinity columns (IACs) are a highly effective and widely adopted method for the sample clean-up and concentration of this compound and other aflatoxins from complex matrices prior to chromatographic analysis. shim-pol.plwaters.comlctech.de This technique utilizes monoclonal antibodies specific to the aflatoxins, which are bound to a solid support material within the column. shim-pol.plmdpi.com

The process involves passing a filtered sample extract, often diluted with a buffer, through the column. waters.com The aflatoxins, including G1, bind specifically to the antibodies, while other matrix components that could interfere with analysis are washed away. waters.comlctech.de The bound aflatoxins are then eluted from the column using a solvent like methanol or acetonitrile, resulting in a cleaner and more concentrated extract ready for analysis by methods such as HPLC with fluorescence detection (FLD) or LC-MS. waters.com

IACs offer high specificity and produce outstanding chromatographic results with minimal interference, leading to very high recovery rates even in challenging matrices like nuts, spices, coffee, and animal feed. waters.comlctech.der-biopharm.com The use of IACs can significantly improve the sensitivity and reliability of the subsequent analytical determination. analysis.rs Several commercial IACs are available for the simultaneous clean-up of aflatoxins B1, B2, G1, and G2. shim-pol.plwaters.comr-biopharm.com

Table 2: Performance of Immunoaffinity Columns for this compound Clean-up

| Product/Study | Target Analytes | Matrices | Recovery Rate for G1 | Subsequent Analysis |

| AflaCLEAN™ Select lctech.de | B1, B2, G1, G2 | Peanut, maize, rice, paprika, figs | ≥ 90% | HPLC, LC-MS |

| Afla-Ota CLEAN™ labunlimited.co.uk | Aflatoxins & Ochratoxin A | Maize, rice, malt, raisins | 103% (Maize), 98% (Rice), 97% (Malt), 101% (Raisins) | LC-MS |

| AflaTest WB SR+ waters.com | B1, B2, G1, G2 | Nutmeg, chili, pepper, cocoa, coffee, dog food | Overall recovery 82-119% (for all aflatoxins) | UPLC/HPLC-FLD |

| RIDA® Aflatoxin columns r-biopharm.com | B1, B2, G1, G2 | Nuts, herbs, spices, tea leaves, feed | Not specified, LOD ~250 ng/kg for total AF | ELISA |

Rapid Immunochromatographic Assays (e.g., Lateral Flow Immunoassay, Dipsticks)

Rapid immunochromatographic assays, commonly known as lateral flow devices (LFDs) or dipsticks, are screening tools designed for the quick detection of total aflatoxins (B1, B2, G1, G2) in various commodities. r-biopharm.comromerlabs.comlsybt.com These tests are based on a competitive immunochromatographic principle. lsybt.comadvancedfooddiagnostics.com

In a typical assay, the sample extract is applied to the device. nih.gov If aflatoxins are present, they bind to specific antibodies conjugated to colored nanoparticles (often colloidal gold) located in a conjugate pad. researchgate.netjmb.or.kr This mixture then migrates along a nitrocellulose membrane via capillary action. advancedfooddiagnostics.com The membrane contains a "test line" where an aflatoxin-protein conjugate is immobilized. researchgate.net If the sample is contaminated, the antibody-gold complexes are already bound to the aflatoxin from the sample and cannot bind to the test line. This results in a reduced color intensity or no visible line, indicating a positive result. lsybt.comadvancedfooddiagnostics.com A "control line," which binds the antibody-gold conjugate regardless of the aflatoxin presence, appears to confirm the test is working correctly. lsybt.comadvancedfooddiagnostics.com

These assays are simple, rapid (providing results in 2-15 minutes), and cost-effective, making them ideal for on-site screening at grain elevators, feed mills, and processing plants. jmb.or.krenvirologix.comyoutube.com They can be qualitative, providing a yes/no answer at a specific cutoff level, or quantitative when used with a dedicated reader. r-biopharm.commzfoodtest.com While many tests are designed for Aflatoxin B1 or total aflatoxins, they generally exhibit cross-reaction with this compound. jmb.or.kr

Table 3: Characteristics of Rapid Immunochromatographic Assays for Total Aflatoxins (including G1)

| Product/Test Type | Format | Detection Time | Target Analytes | Matrices | Detection Limit/Range |

| RIDA®QUICK Aflatoxin RQS r-biopharm.com | Quantitative Strip | Not Specified | Total Aflatoxins (B1, B2, G1, G2) | Corn | Quantitative |

| AgraStrip® romerlabs.com | Lateral Flow Assay | Not Specified | Total Aflatoxins (B1, B2, G1, G2) | Grains, cereals, nuts, flour | Qualitative at specific cutoff |

| LSY-20007 lsybt.com | Dipstick | 10-15 min | Total Aflatoxins (B1, B2, G1, G2) | Grain, feed, peanut, edible oil | 3-30 ppb (matrix dependent) |

| Quantum Total Green youtube.com | Lateral Flow Cassette | 2 min (negative) | Total Aflatoxins (B1, B2, G1, G2) | Grains, nuts, cereals | Quantitative |

| Symmetric Total ES advancedfooddiagnostics.com | Dipstick | 10 min | Total Aflatoxins (B1, B2, G1, G2) | Grains, nuts, cereals, feed | Quantitative Range: 0-10 ppb |

Sample Preparation and Extraction Strategies for this compound Analysis

Effective sample preparation and extraction are critical steps for achieving accurate and reliable this compound analysis. The goal is to efficiently isolate the target analyte from the complex sample matrix while removing interfering compounds. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS, each with recent innovations to improve performance. frontiersin.org

Innovations in Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and straightforward method for aflatoxin extraction based on the solubility of the toxins in different immiscible liquid phases. frontiersin.orgnih.gov Traditionally, this method can be solvent-intensive and may not always yield a sufficiently clean extract. frontiersin.orgnih.gov

Recent innovations have focused on miniaturizing the process to reduce solvent consumption and improve efficiency. Dispersive liquid-liquid microextraction (DLLME) is one such advancement. In a study by Zhao et al. (2016), a two-step technique combining ionic-liquid-based DLLME with magnetic solid-phase extraction was developed for aflatoxin analysis in animal feedstuffs, achieving a limit of detection (LOD) of 0.422 ng/mL for AFG1. frontiersin.orgnih.gov Another study highlighted that liquid-liquid microextraction (LLME) can reduce solvent use by 20%, contributing to more sustainable testing practices. researchgate.net Furthermore, a method combining deep eutectic solvent-based miniaturized pressurized liquid extraction with DLLME was developed for aflatoxins in soybeans, achieving relative recoveries of 76–101% and an LOD of 0.15 µg/kg for AFG1. researchgate.net

Table 4: Performance of Innovative LLE-Based Methods for this compound

| Method | Matrix | Analytes | Recovery | LOD / LOQ | Reference |

| Ionic-liquid-based DLLME + MSPE | Animal Feedstuffs | B1, B2, G1, G2 | Not Specified | LOD: 0.422 ng/mL | Zhao et al. (2016) frontiersin.orgnih.gov |

| LLE with HPLC-PHRED-FLD | Breast Milk | B1, B2, G1, G2, M1 | Not Specified | LOQ: 0.005–0.03 µg/kg | Andrale et al. (2013) frontiersin.orgnih.gov |

| Pressurized Liquid Extraction + DLLME | Soybeans | B1, B2, G1, G2 | 76–101% | LOD: 0.15 µg kg⁻¹, LOQ: 0.5 µg kg⁻¹ | Lesan et al. (2023) researchgate.net |

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) Techniques

Solid-phase extraction (SPE) is a highly popular and effective technique for sample clean-up and concentration in aflatoxin analysis. sigmaaldrich.commdpi.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest, including this compound, are retained on the sorbent while impurities are washed away. The purified analytes are then eluted with a small volume of solvent. sigmaaldrich.com Various SPE sorbents are used, including C18 (octadecylsilane) and specialized polymer-based phases. frontiersin.orgphenomenex.com

A recent innovation is magnetic solid-phase extraction (MSPE), which uses magnetic nanoparticles as the adsorbent. This simplifies the separation process, as the adsorbent with the bound aflatoxins can be easily separated from the sample solution using an external magnet. nih.govrsc.org One study developed an MSPE method for aflatoxins in pistachio using modified magnetic nanoparticles, achieving a recovery of 92.5–103.2% and an LOD of 0.035 μg L⁻¹ for AFG1. rsc.org

Solid-phase microextraction (SPME) is a solvent-free, miniaturized version of SPE that uses a fused-silica fiber coated with a stationary phase. frontiersin.orgmdpi.com The fiber is exposed to the sample, and aflatoxins are adsorbed onto the coating. The fiber is then transferred to the injection port of a chromatographic system for desorption and analysis. nih.gov An automated on-line in-tube SPME method coupled with LC-MS was developed for analyzing aflatoxins in nuts, cereals, and other foods, showing high sensitivity with detection limits of 2.1-2.8 pg/mL. nih.gov

Table 5: Performance of SPE and SPME Methods for this compound Analysis

| Technique | Adsorbent/Fiber | Matrix | Recovery | LOD |

| SPE | Strata-X (polymeric) | Grain | >80% | Not specified |

| MSPE | Modified Magnetic Nanoparticles | Pistachio | 92.5–103.2% | 0.035 µg L⁻¹ |

| DMSPE | Polypyrrole-coated Nanocomposite | Paprika | 89.5–97.7% | 3.5–4.7 µg kg⁻¹ |

| In-tube SPME | Supel-Q PLOT capillary | Nuts, Cereals, Dried Fruits | >80% | 2.1–2.8 pg/mL |

| SPME | PDMS/DVB Fiber | Cereal Flours | Not specified | Not specified |

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methods

The QuEChERS method, originally developed for pesticide residue analysis, has been increasingly modified and applied to mycotoxin determination, including this compound. scispace.comresearchgate.net The standard procedure involves an extraction/partitioning step with an organic solvent (typically acetonitrile) and salts, followed by a clean-up step using dispersive solid-phase extraction (d-SPE). scispace.com

For aflatoxin analysis, modifications are often necessary to handle different sample matrices and improve recovery. researchgate.net A study on maize developed a method using a water/acetonitrile mixture acidified with acetic acid for extraction, which was simple and required no further clean-up, yielding an average recovery for this compound of 96.96±1.72%. scispace.com The limit of quantification (LOQ) for AFG1 was 0.4 µg/kg. scispace.com

Another modified QuEChERS method was developed for six aflatoxins (including G1) in peanuts, introducing a triple partitioning step with water, acetonitrile, and hexane (B92381) to reduce lipid interferences. fiocruz.brredalyc.orgdoaj.org This method achieved satisfactory recoveries (71% to 101%) and an LOQ of 0.28 ng g⁻¹ for this compound when analyzed by UHPLC-MS/MS. fiocruz.brredalyc.org These modifications demonstrate the flexibility of the QuEChERS approach to provide effective and rapid extraction for this compound from complex food matrices.

Table 6: Performance of Modified QuEChERS Methods for this compound

| Modification | Matrix | Recovery for AFG1 | LOQ for AFG1 | Subsequent Analysis |

| Acidified water/acetonitrile extraction, no d-SPE clean-up | Maize | 96.96 ± 1.72% | 0.4 µg/kg | HPLC-FLD |

| Triple partitioning (water/acetonitrile/hexane) | Peanut | 71-101% | 0.28 ng g⁻¹ | UHPLC-MS/MS |

Emerging Technologies for Enhanced this compound Detection

The quest for more rapid, sensitive, and field-deployable methods for the detection of this compound (AFG1) has spurred the development of innovative analytical technologies. These emerging techniques offer significant advantages over traditional laboratory-based methods, which are often time-consuming and require sophisticated equipment and highly trained personnel. emerald.comresearchgate.net The focus of these new technologies is to provide real-time, on-site monitoring capabilities, crucial for ensuring food and feed safety.

Development of Advanced Biosensors for this compound

Biosensors are at the forefront of emerging detection technologies, integrating a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. researchgate.net For this compound, the development of advanced biosensors, including immunosensors and aptasensors, promises enhanced selectivity and sensitivity. emerald.comfrontiersin.org

Immunosensors utilize the highly specific binding affinity between an antibody and an antigen. In the context of AFG1 detection, monoclonal or polyclonal antibodies specific to the toxin are immobilized on a transducer surface. mdpi.comcore.ac.uk When a sample containing AFG1 is introduced, the toxin binds to the antibodies, causing a change in the physical or chemical properties of the transducer, which is then converted into a detectable signal. mdpi.com Electrochemical immunosensors, for instance, measure changes in electrical properties such as impedance or current upon the binding of AFG1. mdpi.comcore.ac.uk Research has demonstrated the potential of these sensors for the rapid screening of mycotoxins. For example, an electrochemical immunosensor developed for Aflatoxin B1 showed the ability to differentiate from other mycotoxins, a principle that is applicable to AFG1-specific antibodies. mdpi.com

Aptasensors represent a newer class of biosensors that employ aptamers as the recognition element. Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, akin to "chemical antibodies". frontiersin.org They offer several advantages over traditional antibodies, including higher stability, lower production cost, and ease of modification. frontiersin.org Aptasensors for aflatoxins have been developed using various transduction methods, including fluorescence, colorimetry, and electrochemical signals. emerald.comfrontiersin.org While much of the research has focused on Aflatoxin B1, the principles are readily adaptable for the specific detection of this compound by using AFG1-specific aptamers.

Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy Applications

Optical biosensing methods, particularly Surface Plasmon Resonance (SPR) and fluorescence spectroscopy, have been refined for the sensitive and real-time detection of mycotoxins like this compound. emerald.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical detection technique that measures changes in the refractive index at the surface of a sensor chip. emerald.comakjournals.com In a typical SPR-based immunosensor for AFG1, antibodies specific to the toxin are immobilized on a gold film on the sensor chip. emerald.com The binding of AFG1 from a sample to these antibodies alters the refractive index at the sensor surface, which is detected as a shift in the SPR angle. emerald.comakjournals.com This technique allows for real-time monitoring of the binding interaction and can provide quantitative data on the concentration of the analyte. emerald.com SPR-based biosensors have been successfully used for the detection of various aflatoxins with high sensitivity and specificity. emerald.com For example, an SPR biosensor was used for the determination of both Aflatoxin B1 and G1, employing neutrophil porcine elastase as a biological recognition element. nih.gov Another study reported the use of an SPR-based aptasensor for the simultaneous detection of four mycotoxins, including Aflatoxin B1, with a detection limit of 0.59 ng/mL, demonstrating the platform's capability for multiplexed analysis that can include this compound. frontiersin.org

Fluorescence Spectroscopy is a highly sensitive technique that measures the fluorescence emitted by a substance upon excitation with ultraviolet light. nih.govfssai.gov.in this compound naturally fluoresces, emitting a greenish light under UV radiation, which forms the basis for its detection. fssai.gov.in High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a common and sensitive method for quantifying aflatoxins. analysis.rsfrontiersin.org To enhance the natural fluorescence of AFG1, which is less intense than that of other aflatoxins like G2, derivatization steps are often employed. analysis.rsfrontiersin.org However, recent advancements in fluorescence detectors have improved sensitivity, in some cases enabling the detection of underivatized this compound at low concentrations. analysis.rs For instance, investigations have established the lower limit for quantitative estimation of this compound using fluorescence spectroscopy to be 1 ng/mL. nih.gov

Multiplexed Mycotoxin Detection Platforms

The co-occurrence of multiple mycotoxins in a single commodity is a common problem, making the simultaneous detection of several toxins, including this compound, highly desirable. Multiplexed detection platforms, such as biochip arrays, offer an efficient solution for this challenge. confex.comingentaconnect.comnih.gov

Biochip Array Technology allows for the simultaneous measurement of multiple analytes from a single sample. nih.govrandox.com These platforms typically use a competitive chemiluminescent immunoassay format where multiple mycotoxin-specific antibodies are immobilized in discrete spots on a biochip. nih.gov When a sample is applied, the mycotoxins present, including this compound, compete with enzyme-labeled mycotoxins for binding to their respective antibodies. The light signal generated from each spot is inversely proportional to the concentration of the mycotoxin in the sample.

Several commercially available biochip arrays can simultaneously detect this compound along with other major mycotoxins. These platforms have been validated and shown to be reliable for screening purposes in various food and feed matrices. confex.comingentaconnect.comnih.gov An inter-laboratory study evaluating one such biochip array technology demonstrated its fitness for purpose in official feed control programs, with a high Z-score pass rate of 99% for this compound. confex.com

Below is a table summarizing the performance of a multiplex biochip array for the detection of this compound and other mycotoxins.

| Mycotoxin | Z-Score Pass Rate (%) | HorRat Value Performance |

| This compound | 99 | Met acceptable range in 15 of 17 samples. confex.com |

| Aflatoxin B1 | 99 | Met acceptable range in 16 of 17 samples. confex.com |

| Deoxynivalenol | 100 | Met acceptable range in all 17 samples. confex.com |

| Fumonisins | 99 | Met acceptable range in 16 of 17 samples. confex.com |

| Ochratoxin A | 99 | Met acceptable range in 15 of 17 samples. confex.com |

| Zearalenone | 99 | Met acceptable range in 16 of 17 samples. confex.com |

| T-2/HT-2 toxins | 97 | Met acceptable range in all 17 samples. confex.com |

Another commercially available biochip array demonstrates the capability to detect this compound with a specific limit of detection (LOD).

| Assay | Limit of Detection (LOD) (ppb) |

| This compound | 0.5 |

| Aflatoxin B1 | 0.25 |

| Deoxynivalenol | 80 |

| Fumonisins | 175 |

| Ochratoxin A | 0.4 |

| Zearalenone | 5.00 |

| T-2/HT-2 toxins | 7 |

These multiplexed platforms provide a powerful, high-throughput screening tool for the comprehensive assessment of mycotoxin contamination, including this compound, in the food and feed supply chains. ingentaconnect.comnih.gov

Environmental Dynamics and Science Based Control Strategies for Aflatoxin G1 Contamination

Fungal Ecology and Aflatoxin G1 Prevalence in Agricultural Systems

The presence and proliferation of this compound-producing fungi are not uniform globally; they are dictated by a complex interplay of geography, climate, and local environmental conditions.

Global Distribution and Geographic Factors Influencing this compound-Producing Fungi

This compound-producing fungi, particularly Aspergillus parasiticus, are found worldwide but are most prevalent in tropical and subtropical regions. primescholars.com These areas provide the warm and humid conditions conducive to fungal growth and toxin production. primescholars.comnih.gov Consequently, aflatoxin contamination is a major concern in large parts of Africa and Asia. mdpi.comidrc-crdi.ca For instance, studies in Benin have shown that while Aspergillus flavus (producing aflatoxin B) is found in the northern regions, Aspergillus parasiticus and other species capable of producing both B and G aflatoxins are more common in the southern zones. colab.ws

The geographical distribution is also influenced by altitude. Some research has indicated that higher altitude regions may experience greater total aflatoxin contamination in crops compared to mid- and low-altitude areas. primescholars.com The type of soil and its microbial diversity also play a role, with certain tropical and subtropical soils frequently yielding new and rare species of Aspergillus. primescholars.com The global spread of these fungi means that even temperate regions, such as Southern Europe, are experiencing increased aflatoxin concerns, a situation potentially exacerbated by climate change. primescholars.com

Environmental and Climatic Determinants of Fungal Growth and this compound Production

The growth of aflatoxigenic fungi and their subsequent production of this compound are governed by specific environmental parameters. Key determinants include temperature, water activity (a_w), and atmospheric composition.

Temperature: Aspergillus species can grow in a wide temperature range, generally between 20°C and 40°C. primescholars.com However, the optimal temperature for aflatoxin production is typically between 25°C and 30°C. dspacedirect.org Research has shown that for A. parasiticus, the production of this compound is favored at lower temperatures within this optimal growth range, for instance, between 20°C and 30°C. numberanalytics.com Conversely, temperatures above 30°C tend to favor the production of Aflatoxin B1 over G1. numberanalytics.com

Water Activity (a_w): Water activity, a measure of the water available for microbial growth, is a critical factor. High moisture content in crops and high relative humidity in the environment promote fungal proliferation. nih.govdspacedirect.org For this compound production by A. parasiticus, a high water activity (0.98 to 0.99 a_w) is particularly important, often more so than temperature within the 20-30°C range. numberanalytics.com Fungal growth and toxin production generally slow down below 0.85 a_w and cease entirely between 0.70 and 0.75 a_w. mdpi.com

Carbon Dioxide (CO2) and Oxygen (O2): As aerobic fungi, Aspergillus species are sensitive to atmospheric gas concentrations. Elevated levels of carbon dioxide and low levels of oxygen can inhibit both fungal growth and aflatoxin production. frontiersin.org This principle is fundamental to controlled atmosphere storage techniques.

pH: Aspergillus species can tolerate a wide pH range, but toxin production is generally optimal in slightly acidic to neutral conditions. dspacedirect.org